molecular formula C10H11N3O2S B2926701 Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 60598-74-5

Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2926701
CAS RN: 60598-74-5
M. Wt: 237.28
InChI Key: HWZSSWNTLPLHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound used for proteomics research . It has a molecular formula of C10H11N3O2S and a molecular weight of 237.28 .


Synthesis Analysis

The synthesis of Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate and its derivatives involves the cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The synthesis was carried out with a reagents ratio of the 2-amino-thiophene-3-carbonitrile to the respective nitrile 1:1, in dry dioxane as solvent .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate consists of a thieno[2,3-d]pyrimidine core, which is a bicyclic compound with a sulfur atom in one ring and two nitrogen atoms in the other . The compound also contains an ethyl carboxylate group and an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate include a molecular formula of C10H11N3O2S and a molecular weight of 237.28 .

Scientific Research Applications

Anticancer Activity

This compound has shown significant anticancer activity. It has been tested in vitro against human and mouse cell lines . The compound effects on BLAB 3T3 and MFC-10A cells showed that they are safe, making them suitable for subsequent experiments to establish their antitumor activity .

Antiproliferative Activity

The compound has demonstrated antiproliferative activity against MCF-10A, MCF-7, and MDA-MB-231 cell lines . The best antiproliferative effect in respect to the MCF-7 cell line revealed compound 2 with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) .

Selective Index

The highest selective index with respect to MCF-7 cells was shown by compound 3 (SI = 19.3), and to MDA-MB-231 cells by compound 2 (SI = 3.7) .

Ligand Efficiency

Based on energy analysis, the most stable conformers were selected and optimized by means of density functional theory (DFT). Ligand efficiency, ligand lipophilicity efficiency, and the physicochemical parameters of the target 4-amino-thienopyrimidines were determined .

Synthesis Methods

The synthesis of ethyl 4-amino-5-methyl-thieno [2,3-d]pyrimidine-6 carboxylates was carried out with reagents ratio of the 2-amino-thiophene-3-carbonitrile to the respective nitrile 1:1, in dry dioxane as solvent .

Biological Significance

Thienopyrimidines are structural analogs of quinazolines, and the creation of new 2-alkyl derivatives of ethyl 4-aminothienopyrimidine-6-carboxylates for the study of their anti-proliferative properties is of great pharmacological interest .

Future Directions

The future directions for the research and development of Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate could involve further exploration of its potential applications in proteomics research , as well as the development of new synthesis methods and the study of its biological activities.

properties

IUPAC Name

ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-3-15-10(14)7-5(2)6-8(11)12-4-13-9(6)16-7/h4H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZSSWNTLPLHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.